molecular formula C22H19NO2 B5860678 N-(4-acetylphenyl)-2,2-diphenylacetamide

N-(4-acetylphenyl)-2,2-diphenylacetamide

Cat. No. B5860678
M. Wt: 329.4 g/mol
InChI Key: KURWYDCTSVJLFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-acetylphenyl)-2,2-diphenylacetamide often involves Mannich reactions or acetylation processes. For example, N-((Diphenylamino)methyl)acetamide was synthesized using a Mannich reaction, which indicates a method that might be applicable for this compound as well (Muruganandam et al., 2013). Another approach involves the chloroacetylation of diphenylamine, leading to derivatives through a series of reactions that highlight the versatility in synthesizing compounds with similar backbones (Kumar & Mishra, 2015).

Molecular Structure Analysis

The molecular structure of compounds like this compound is often elucidated using techniques such as NMR spectroscopy, crystallography, and IR spectroscopy. These techniques provide insights into the arrangement of atoms within the molecule and their electronic environment, which is crucial for understanding the compound's reactivity and properties. For instance, the structure of similar compounds has been determined by X-ray crystallography, revealing details about the bonding and geometry around the acetyl and diphenylacetamide groups (Al-Masri & Moussa, 2021).

Chemical Reactions and Properties

The chemical reactivity of this compound involves its participation in various chemical reactions, including cycloadditions, acylation, and complexation reactions. These reactions are indicative of the compound's ability to form new bonds and interact with other chemical entities, leading to the synthesis of more complex molecules or the modification of its properties for specific applications. For example, cycloaddition reactions have been utilized in the synthesis of heterocyclic compounds, demonstrating the versatility of the acetylphenylacetamide backbone in chemical synthesis (Hunnur, Latthe, & Badami, 2005).

properties

IUPAC Name

N-(4-acetylphenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-16(24)17-12-14-20(15-13-17)23-22(25)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURWYDCTSVJLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(3-Dimethylamino)propyl-3-ethylcarbodiimide hydrochloride (EDC, 210 mg, 1.1 mmol, 1.2 equiv) was added to a solution of acid (190 mg, 0.91 mmol, 1.0 equiv), 4-aminoacetophenone (120 mg, 0.91 mmol, 1.0 equiv) and 1-hydroxybenzotriazole (HOBT, 190 mg, 1.4 mmol, 1.5 equiv) in dichloromethane at 23° C. The reaction mixture was stirred at 23° C. for 18 hours, diluted with ethyl acetate (50 mL), washed once with 1N sodium hydroxide (25 mL) and once with 1N hydrochloric acid (25 mL). The organics were dried over magnesium sulfate and concentrated. The residue was purified by flash column chromatography (25% THF/hexanes) to provide N-(4-Acetyl-phenyl)-2,2-diphenyl-acetamide (140 mg). MS: 330 (M+1)
[Compound]
Name
1-(3-Dimethylamino)propyl-3-ethylcarbodiimide hydrochloride
Quantity
210 mg
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

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